6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine
Description
6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine (CAS: 1214389-33-9) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 2, a methoxy (-OCH₃) group at position 6, and a pyridin-3-yl substituent at position 2. This compound is part of a broader class of fluorinated pyridines known for their applications in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and lipophilicity .
Properties
IUPAC Name |
6-methoxy-3-pyridin-3-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-10-5-4-9(8-3-2-6-16-7-8)11(17-10)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNQUOVCZGLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CN=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine/Fluorine Exchange via Trichloromethylpyridine Derivatives
One of the most established methods involves the chlorination and subsequent fluorination of pyridine derivatives, particularly starting from 3-picoline (3-methylpyridine). This process typically proceeds through the following steps:
- Step 1: Chlorination of 3-picoline to produce chlorinated intermediates such as 2,3,5-trichloropyridine.
- Step 2: Conversion of methyl groups to trifluoromethyl groups via chloromethylation and fluorination.
A notable example is the vapor-phase fluorination of chloromethylpyridines, which yields trifluoromethylpyridines. This process is exemplified in the synthesis of 2,3,5-trifluoromethylpyridine derivatives, which are precursors to the target compound.
Direct Introduction of Trifluoromethyl Group Using Active Species
Recent advances utilize trifluoromethylating agents such as trifluoromethyl copper or other nucleophilic trifluoromethyl sources. These reagents undergo substitution reactions with halogenated pyridines, enabling the direct introduction of the trifluoromethyl group at specific positions.
- The process involves the reaction of bromo- or iodo-pyridines with trifluoromethyl copper, achieving yields up to 80% under optimized conditions.
- For instance, the synthesis of 2,3,5-trifluoromethylpyridine has been reported via nucleophilic substitution on halogenated pyridines, with reaction conditions typically at elevated temperatures (~100°C) in polar solvents.
Functionalization of Pre-formed Pyridine Derivatives
Nucleophilic Aromatic Substitution (SNAr)
This method involves starting from commercially available pyridine derivatives such as 3-aminopyridine or 2,6-dibromo-3-aminopyridine, which are then functionalized through nucleophilic aromatic substitution reactions to introduce methoxy and trifluoromethyl groups.
- A typical route involves the nucleophilic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to yield 6-methoxy-3-aminopyridine, which can then be further elaborated.
- The synthesis of the methoxy group at the 6-position is achieved via methylation of the amino group or direct substitution using methylating agents under controlled conditions.
Cyclocondensation Reactions
Cyclocondensation reactions are employed to assemble the pyridine ring with desired substituents. For example, condensation of substituted pyridine-2-carbaldehyde with suitable amines or hydrazines can lead to the formation of the target compound.
- A practical synthesis involves condensation of 2,6-dibromo-3-aminopyridine with methoxy-containing aldehydes, followed by cyclization to form the pyridine core with methoxy and trifluoromethyl groups.
Practical Synthesis Pathway for the Target Compound
Based on the above methodologies, a plausible synthetic route for 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is as follows:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 3-trifluoromethylpyridine | Nucleophilic substitution of halogenated pyridine with trifluoromethyl copper | ~70-80% |
| 2 | Methylation at the 6-position | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | ~85% |
| 3 | Introduction of pyridin-3-yl group | Cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with a suitable pyridine derivative | ~60-75% |
Note: The specific sequence may vary depending on the starting materials and available reagents, but the core principles involve trifluoromethylation, methylation, and cross-coupling reactions.
Data Tables Summarizing Key Methods and Yields
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Chlorination/Fluorination | 3-Picoline | Trichloromethylpyridine, HF or F2 | Vapor-phase fluorination at 350-400°C | 60-80% | High selectivity, scalable |
| Nucleophilic Substitution | 2,6-Dibromo-3-aminopyridine | Sodium methoxide | Reflux in methanol | 70-85% | Versatile, allows functional group modification |
| Cross-Coupling | Halogenated pyridine | Palladium catalysts, boronic acids | 80-110°C, inert atmosphere | 60-75% | Precise control over substitution pattern |
Research Findings and Practical Considerations
- The vapor-phase fluorination method is highly efficient for large-scale production of trifluoromethylpyridines, including derivatives relevant to the target compound.
- Nucleophilic aromatic substitution provides a flexible approach for introducing methoxy groups, especially when starting from halogenated pyridines.
- Cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig, are effective for attaching pyridin-3-yl groups, offering regioselectivity and functional group tolerance.
- Safety and environmental considerations favor methods that avoid hazardous reagents such as F2 gas, favoring trifluoromethyl copper reagents and milder conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its electronic properties and reactivity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are influenced by substituent positions and electronic effects. Key analogs include:
Key Observations :
- Trifluoromethyl Position: The -CF₃ group at position 2 (target compound) versus position 6 (e.g., 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol) alters steric hindrance and electronic effects, impacting binding affinity in biological systems .
- Methoxy vs. Difluoromethoxy : Replacing -OCH₃ with -OCF₂H (as in 1214326-39-2) increases electronegativity and may enhance metabolic resistance .
- Functional Group Diversity : The pyridin-3-yl group in the target compound provides a planar aromatic system for π-π stacking, whereas acetyl or hydroxymethyl substituents (e.g., 1227573-92-3) introduce hydrogen-bonding capabilities .
Physicochemical Properties
Insights : The target compound’s higher LogP compared to its analogs suggests superior membrane permeability, critical for CNS-targeting drugs .
Biological Activity
6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities. This compound features a pyridine ring that is substituted with a methoxy group and a trifluoromethyl group, which significantly influence its pharmacological properties. The unique structural characteristics of this compound position it as a candidate for various therapeutic applications, including antimicrobial and anticancer activities.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C12H9F3N2O
Molecular Weight : 254.21 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the methoxy group may modulate binding affinities to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H9F3N2O |
| Molecular Weight | 254.21 g/mol |
| LogP | Estimated value (lipophilicity) |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showcasing an IC50 value that suggests potent activity.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, with mechanisms attributed to the induction of apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances stability and reactivity, while the methoxy group influences solubility and interaction with biological targets.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Interaction | Modulates enzyme activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity highlighted that the compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong potency.
- Anticancer Mechanisms : In vitro assays demonstrated that treatment with this compound resulted in reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to modulation of key signaling pathways involved in cell survival and proliferation.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with potential for oral bioavailability based on lipophilicity enhancements from the trifluoromethyl group.
Table 3: Case Study Summary
Q & A
Q. What are the key synthetic routes for preparing 6-Methoxy-3-(pyridin-3-yl)-2-(trifluoromethyl)pyridine?
The synthesis typically involves sequential functionalization of the pyridine core. Common steps include:
- Halogenation : Introducing chlorine or bromine at specific positions using reagents like POCl₃ or NBS (evidence of halogenation in related compounds is seen in ).
- Trifluoromethylation : Employing CF₃ sources (e.g., TMSCF₃) under copper or palladium catalysis .
- Methoxy Group Installation : Nucleophilic substitution (e.g., NaOMe) on halogenated intermediates .
- Cross-Coupling : Suzuki-Miyaura coupling to attach the pyridin-3-yl group using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
Q. How can spectroscopic techniques confirm the structure of this compound?
Q. What functionalization reactions are applicable to the pyridine moiety?
The pyridine ring undergoes:
- Electrophilic Substitution : Directed by electron-withdrawing groups (e.g., trifluoromethyl) to meta positions .
- Nucleophilic Aromatic Substitution : Methoxy groups activate ortho/para positions for reactions with amines or thiols .
- Cross-Coupling : Pd-catalyzed reactions (e.g., Heck, Sonogashira) for biaryl or alkyne attachments .
Advanced Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, which:
- Reduces Electron Density : Stabilizes negative charges, making the pyridine ring less reactive toward electrophiles .
- Enhances Metabolic Stability : Increases resistance to oxidative degradation in biological systems .
- Directs Regioselectivity : Guides substituents to meta positions in electrophilic reactions (validated via DFT calculations) .
Q. What strategies optimize yield in multi-step syntheses?
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for -OH groups) to prevent side reactions .
- Catalyst Screening : Test Pd/XPhos systems for coupling efficiency .
- Stepwise Monitoring : Use LC-MS or TLC to isolate intermediates and minimize by-products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
Q. How can computational methods predict regioselectivity in substitutions?
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For example, HOMO maps show higher electron density at positions adjacent to -OCH₃ .
- Molecular Dynamics (MD) : Simulate transition states to compare activation barriers for competing pathways .
Q. How do researchers resolve contradictions in reported biological activity data?
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Structural Analog Comparison : Test derivatives lacking -CF₃ or -OCH₃ to isolate functional group contributions .
- Binding Assays : Use SPR or ITC to quantify target affinity and rule out off-target effects .
Q. What methodologies characterize metabolic stability in pharmacokinetic studies?
- Microsomal Incubations : Human liver microsomes (HLM) assess oxidative degradation rates .
- CYP450 Inhibition Assays : Identify metabolic pathways using isoform-specific inhibitors .
- LC-HRMS Metabolite ID : Detect and quantify phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
